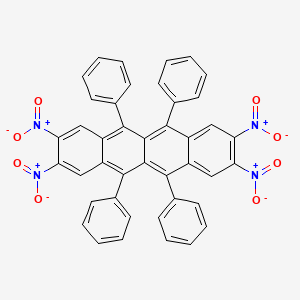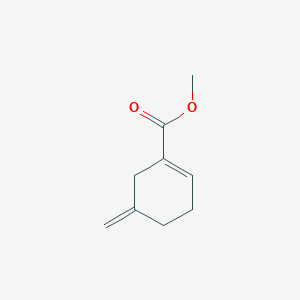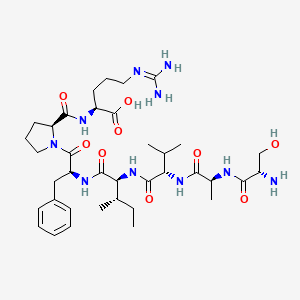![molecular formula C30H22O4 B14186680 1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) CAS No. 920977-14-6](/img/structure/B14186680.png)
1,1'-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene): is a complex organic compound characterized by its unique structure, which includes multiple phenoxy groups attached to a central phenylene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) typically involves the reaction of 1,3-dihydroxybenzene with 2-phenoxybenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of phenolic compounds.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) involves its interaction with specific molecular targets. The phenoxy groups can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity. The pathways involved include modulation of enzyme activity and interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Phenylenebis(oxy)bis(trimethylsilane)
- Benzene, 1,3-bis(3-phenoxyphenoxy)-
Uniqueness
1,1’-[1,3-Phenylenebis(oxy)]bis(2-phenoxybenzene) is unique due to its specific arrangement of phenoxy groups, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in applications requiring high stability and specific reactivity profiles.
Properties
CAS No. |
920977-14-6 |
|---|---|
Molecular Formula |
C30H22O4 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1,3-bis(2-phenoxyphenoxy)benzene |
InChI |
InChI=1S/C30H22O4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)33-25-16-11-17-26(22-25)34-30-21-10-8-19-28(30)32-24-14-5-2-6-15-24/h1-22H |
InChI Key |
DQJVYOMTZTVHDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2OC3=CC(=CC=C3)OC4=CC=CC=C4OC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl [2-(4-chloropiperidin-1-yl)ethyl]carbamate](/img/structure/B14186599.png)


![1-Methyl-4-[(2S)-1-nitropropan-2-yl]benzene](/img/structure/B14186613.png)



![5H-Imidazo[1,2-b]pyrazole-3,5,6-triamine](/img/structure/B14186639.png)
![3-[(4-Ethenylphenyl)methyl]oxolan-2-one](/img/structure/B14186651.png)


![S-1,3-Benzothiazol-2-yl 3-[(2-hydroxypropyl)amino]butanethioate](/img/structure/B14186655.png)

![Ethyl 4-{[2-(4-chlorophenoxy)hexyl]oxy}benzoate](/img/structure/B14186683.png)
